![molecular formula C6H3BrN2O4 B1610738 2-Bromo-1,3-dinitrobenzene CAS No. 4185-79-9](/img/structure/B1610738.png)
2-Bromo-1,3-dinitrobenzene
Overview
Description
2-Bromo-1,3-dinitrobenzene is an organic compound with the molecular formula C6H3BrN2O4. It consists of a benzene ring substituted with a bromine atom and two nitro groups at the 1 and 3 positions. This compound is known for its applications in various chemical reactions and industrial processes due to its unique reactivity and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-1,3-dinitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 1,3-dinitrobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure the selective substitution of the bromine atom at the desired position .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures efficient production while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1,3-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The nitro groups activate the benzene ring towards nucleophilic attack, allowing for substitution reactions with nucleophiles such as amines and alkoxides.
Electrophilic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium alkoxides in the presence of oxygen.
Reduction: Hydrogen gas with a metal catalyst.
Electrophilic Substitution: Bromine with iron(III) bromide as a catalyst.
Major Products:
Nucleophilic Substitution: Substituted aromatic compounds with various functional groups.
Reduction: Amines and related derivatives.
Electrophilic Substitution: Brominated aromatic compounds .
Scientific Research Applications
Synthetic Chemistry
Bromination and Nitration:
2-Bromo-1,3-dinitrobenzene serves as a precursor in the synthesis of various complex organic compounds through electrophilic aromatic substitution reactions. The compound's reactivity allows for further functionalization, making it a valuable intermediate in the production of pharmaceuticals and agrochemicals .
Case Study:
A study demonstrated that by employing concentrated sulfuric acid with nitric acid, this compound can be transformed into other brominated derivatives with yields exceeding 90% . This method illustrates the compound's utility in developing new synthetic pathways.
Pharmacological Research
Biological Activity:
Research indicates that derivatives of this compound exhibit significant biological activity against various targets. For example, compounds derived from this structure have shown potential as melatonin receptor agonists .
Case Study:
In a pharmacological study, modifications of this compound were tested for their agonistic effects on melatonin receptors MT1 and MT2. The results indicated moderate activity levels, suggesting potential therapeutic applications in sleep disorders .
Environmental Studies
Toxicological Assessment:
The environmental impact of nitroaromatic compounds like this compound is critical due to their persistence and toxicity. Studies have assessed the compound's effects on aquatic life and soil microorganisms, revealing significant ecological risks associated with its release into the environment .
Data Table: Toxicity Levels in Aquatic Organisms
Organism | Toxicity Threshold (ppb) | Observed Effects |
---|---|---|
Algae | 170 - 700 | Growth inhibition |
Tomato plants | Varies | Reduced photosynthesis |
Corn plants | Varies | Stunted growth |
Mechanism of Action
The mechanism of action of 2-Bromo-1,3-dinitrobenzene involves its reactivity towards nucleophiles and electrophiles The nitro groups enhance the electron-deficient nature of the benzene ring, making it susceptible to nucleophilic attackThese reactions are crucial for its applications in organic synthesis and industrial processes .
Comparison with Similar Compounds
1,3-Dinitrobenzene: Similar structure but lacks the bromine atom, leading to different reactivity and applications.
1-Bromo-3,5-dinitrobenzene: Contains an additional nitro group, resulting in distinct chemical properties and uses.
2,4-Dinitrobromobenzene: Another isomer with different substitution patterns, affecting its reactivity and applications.
Uniqueness: 2-Bromo-1,3-dinitrobenzene is unique due to the specific positioning of the bromine and nitro groups, which confer distinct reactivity patterns. This makes it valuable in selective organic transformations and industrial applications where precise control over chemical reactions is required .
Biological Activity
2-Bromo-1,3-dinitrobenzene (C6H3BrN2O4), a nitro-substituted aromatic compound, has garnered attention for its diverse biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C6H3BrN2O4
- Molecular Weight : 247.01 g/mol
- CAS Number : 18242-39-2
- Solubility : Partly miscible in water
1. Cytotoxicity and Antimicrobial Properties
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated its potential to induce apoptosis in human breast cancer cells by activating caspase pathways, highlighting its role as a possible chemotherapeutic agent .
Additionally, this compound has shown antimicrobial activity against several bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis. The effectiveness varies with concentration and exposure time .
2. Enzyme Inhibition
This compound is known to inhibit specific enzymes, particularly those involved in the metabolism of xenobiotics. It acts as an inhibitor of cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism and detoxification processes in the liver . This inhibition can lead to altered pharmacokinetics of co-administered drugs.
Case Study 1: Anticancer Activity
In a controlled experiment, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The results indicated:
Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
---|---|---|
0 | 100 | 5 |
10 | 80 | 15 |
50 | 50 | 40 |
100 | 20 | 80 |
The data suggest that higher concentrations significantly enhance apoptosis rates, indicating a dose-dependent response .
Case Study 2: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of this compound against E. coli and S. aureus:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
E. coli | 25 |
S. aureus | 15 |
These findings confirm that the compound possesses notable antibacterial properties, particularly against Gram-positive bacteria .
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to cellular damage and apoptosis.
- Enzyme Inhibition : By inhibiting CYP enzymes, it alters metabolic pathways crucial for drug metabolism.
- Membrane Disruption : Its amphipathic nature allows it to integrate into lipid membranes, compromising their integrity.
Properties
IUPAC Name |
2-bromo-1,3-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O4/c7-6-4(8(10)11)2-1-3-5(6)9(12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKSHNVIXFVYLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40549908 | |
Record name | 2-Bromo-1,3-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40549908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4185-79-9 | |
Record name | 2-Bromo-1,3-dinitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4185-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1,3-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40549908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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